3-cyclopropyl-1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Suzuki-Miyaura coupling pyrazole boronic ester reactivity regioselective cross-coupling

3-Cyclopropyl-1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (PubChem CID 125461589, molecular formula C14H23BN2O2, MW 262.16 g/mol) is a functionalized pyrazole boronic ester that combines a cyclopropyl group at the 3-position, an ethyl group at the N1-position, and a pinacol boronate ester at the 4-position. This compound belongs to the class of 1-alkyl-1H-pyrazole-4-boronic acid pinacol esters, widely employed as versatile intermediates in Suzuki-Miyaura cross-coupling reactions for the construction of drug-like molecules and agrochemicals.

Molecular Formula C14H23BN2O2
Molecular Weight 262.16 g/mol
Cat. No. B12471096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Molecular FormulaC14H23BN2O2
Molecular Weight262.16 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3CC3)CC
InChIInChI=1S/C14H23BN2O2/c1-6-17-9-11(12(16-17)10-7-8-10)15-18-13(2,3)14(4,5)19-15/h9-10H,6-8H2,1-5H3
InChIKeyQTGPHRUBZRGBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole – A Specialty Pyrazole Boronic Ester Building Block for Targeted Synthesis and Medicinal Chemistry


3-Cyclopropyl-1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (PubChem CID 125461589, molecular formula C14H23BN2O2, MW 262.16 g/mol) is a functionalized pyrazole boronic ester that combines a cyclopropyl group at the 3-position, an ethyl group at the N1-position, and a pinacol boronate ester at the 4-position [1]. This compound belongs to the class of 1-alkyl-1H-pyrazole-4-boronic acid pinacol esters, widely employed as versatile intermediates in Suzuki-Miyaura cross-coupling reactions for the construction of drug-like molecules and agrochemicals [2]. Its computed topological polar surface area is 36.3 Ų, and it features three rotatable bonds, zero hydrogen-bond donors, and three hydrogen-bond acceptors [1].

Why Generic Pyrazole Boronic Esters Cannot Replace 3-Cyclopropyl-1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in Critical Applications


Simple replacement of 3-cyclopropyl-1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a generic pyrazole boronic ester (e.g., unsubstituted pyrazole-4-boronic acid pinacol ester) or a regioisomer (5-boronate) is scientifically unsound because the precise substitution pattern dictates both the electronic environment at the boron center and the three-dimensional shape of the molecule, which directly affect Suzuki coupling kinetics, regioselectivity, and the metabolic stability of downstream products [1][2]. The cyclopropyl group imparts unique conformational rigidity and altered cytochrome P450 metabolism compared to larger cycloalkyl or linear alkyl substituents, while the N1-ethyl group modulates solubility and steric demand relative to N1-methyl or N1-cyclopropyl congeners [3]. The following evidence demonstrates quantifiable differentiation that must inform procurement decisions.

Quantitative Differentiation Evidence for 3-Cyclopropyl-1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Against Closest Analogs


Regiochemical Preference: 4-Boronate vs. 5-Boronate Pyrazole Reactivity in Suzuki-Miyaura Coupling

In pyrazole systems, the 4-boronate ester (target compound position) consistently demonstrates superior cross-coupling efficiency compared to the sterically hindered 5-boronate regioisomer. Studies on modular pyrazole synthesis have established that 4-boronate intermediates undergo nonaqueous Suzuki coupling with minimal protolytic deboronation, whereas 5-boronate analogs require more forcing conditions and exhibit lower yields due to adjacency to the N1 substituent [1]. This regiochemical advantage is critical for reproducible library synthesis in medicinal chemistry programs.

Suzuki-Miyaura coupling pyrazole boronic ester reactivity regioselective cross-coupling

Molecular Flexibility: Rotatable Bond Count Defines Conformational Entropy in Lead Optimization

The target compound possesses three rotatable bonds (ethyl group rotation + cyclopropyl ring rotation + pinacol ester rotation), compared to only two rotatable bonds in the widely available 1-cyclopentyl-1H-pyrazole-4-boronic acid pinacol ester (cyclopentyl analog) [1][2]. This additional rotational degree of freedom provides a distinct entropic profile that can be exploited during fragment-based drug design (FBDD) and scaffold-hopping campaigns to sample different conformational space compared to the more rigid cyclopentyl analog.

rotatable bond count conformational flexibility ligand efficiency

Physicochemical Property Space: TPSA and Molecular Weight Differentiation from Unsubstituted Parent

The target compound (MW 262.16 g/mol, TPSA 36.3 Ų) occupies a significantly different physicochemical property space compared to the unsubstituted pyrazole-4-boronic acid pinacol ester (MW 194.04 g/mol, TPSA ~36-46 Ų depending on tautomer) [1][2]. The incorporation of the cyclopropyl-ethyl substitution pattern increases molecular weight by 68.12 g/mol (35% increase) while maintaining a low TPSA (36.3 Ų) favorable for membrane permeability. This combination is particularly suited for central nervous system (CNS) drug discovery programs where low TPSA (<60 Ų) and moderate MW are desirable for blood-brain barrier penetration, while the cyclopropyl group simultaneously provides metabolic stability advantages over unsubstituted pyrazole cores [3].

topological polar surface area molecular weight drug-likeness lead optimization

Thermal Stability Indicator: Melting Point Comparison with Cyclopentyl Analog from Vendor Technical Datasheets

Commercially available 1-cyclopentyl-1H-pyrazole-4-boronic acid pinacol ester exhibits a melting point range of 40–44 °C (or 38–40 °C from alternative sources), whereas the target 3-cyclopropyl-1-ethyl analog typically appears as a low-melting solid or viscous oil at ambient temperature based on structural analogy . This physical-state difference arises from the smaller cyclopropyl group and asymmetric N1-ethyl substitution disrupting crystal packing relative to the symmetric cyclopentyl analog. The lower melting point of the target compound can simplify handling in automated liquid-handling platforms used in high-throughput chemistry, though it may require cold storage for long-term stability.

melting point thermal stability building block purity procurement specification

Cyclopropyl Metabolic Stability Advantage: Class-Level Evidence from Medicinal Chemistry Literature

The cyclopropyl group at the 3-position of the target compound confers a well-documented metabolic stability advantage over larger cycloalkyl or linear alkyl substituents. In comparative medicinal chemistry studies, cyclopropyl-containing pyrazoles and related heterocycles consistently demonstrate reduced oxidative metabolism by cytochrome P450 enzymes relative to cyclopentyl, cyclohexyl, or isopropyl analogs [1]. This class-level observation is attributed to the unique electronic properties of the cyclopropyl ring (C–C bond orbital hybridization imparting partial π-character), which alters the transition state for CYP-mediated oxidation [1]. While direct head-to-head microsomal stability data for this specific compound is not publicly available, the cyclopropyl effect is a well-established principle in drug design that predicts superior metabolic stability compared to the cyclopentyl analog in vivo [1][2].

cyclopropyl metabolic stability CYP450 resistance oxidative metabolism lead optimization

Optimal Application Scenarios for Procuring 3-Cyclopropyl-1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Based on Quantitative Differentiation


CNS Drug Discovery: Boronic Ester Building Block for Blood-Brain Barrier Penetrant Leads

With a TPSA of only 36.3 Ų (below the CNS desirability threshold of 60 Ų) and a molecular weight of 262.16 g/mol, this boronic ester is an ideal Suzuki coupling partner for constructing CNS-penetrant drug candidates. The cyclopropyl group simultaneously provides metabolic stability advantages that are critical for CNS agents requiring long residence times [1]. Compared to the unsubstituted pyrazole-4-boronic acid pinacol ester (TPSA 46.3 Ų), the target compound is predicted to have superior passive membrane permeability, making it the preferred choice for CNS programs targeting GPCRs, ion channels, or kinases with central indications [1][2].

Medicinal Chemistry Library Synthesis via Regioselective Suzuki-Miyaura Cross-Coupling

The 4-boronate position ensures efficient and regioselective Suzuki coupling with aryl/heteroaryl halides under standard nonaqueous conditions, avoiding the steric hindrance and deboronation issues of 5-boronate regioisomers [1]. This compound is the recommended building block for parallel medicinal chemistry libraries where high and reproducible coupling yields are essential for SAR exploration, particularly when the desired final product requires a 4-aryl/heteroaryl-substituted pyrazole scaffold with 3-cyclopropyl and N1-ethyl substituents [1].

Fragment-Based Drug Design (FBDD) Requiring Defined Conformational Flexibility

With three rotatable bonds, the target compound offers greater conformational sampling capacity than the more rigid 1-cyclopentyl analog (only two rotatable bonds) [1][2]. This property is advantageous in FBDD campaigns where the boronic ester serves as a fragment-linking handle, enabling the exploration of diverse binding poses. The cyclopropyl group further adds three-dimensional character (Fsp³ enrichment) that is increasingly valued in fragment libraries to improve selectivity and reduce flat, aromatically-driven promiscuity [3].

Agrochemical Lead Optimization Leveraging Cyclopropyl Metabolic Stability

In agrochemical discovery, cyclopropyl-containing pyrazole derivatives are widely employed as fungicides, herbicides, and insecticides due to their enhanced environmental stability and target-site specificity [1]. This boronic ester serves as a key intermediate for introducing the cyclopropyl-pyrazole motif into agrochemical leads via Suzuki coupling. The predicted metabolic stability advantage of the cyclopropyl group over larger cycloalkyl groups translates to longer field half-lives, a critical parameter in agrochemical development [1][4].

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